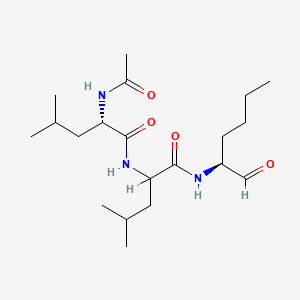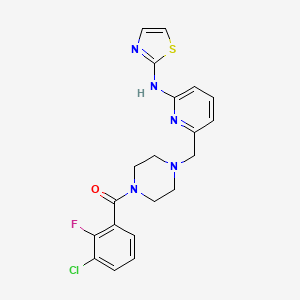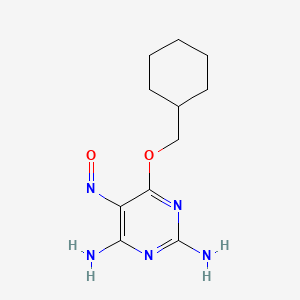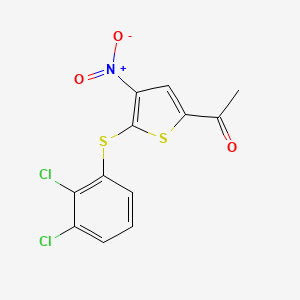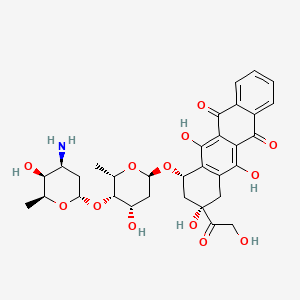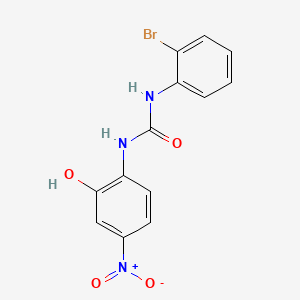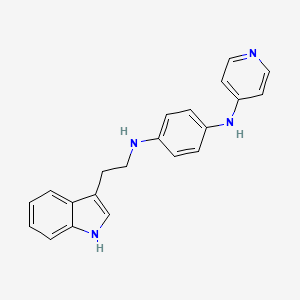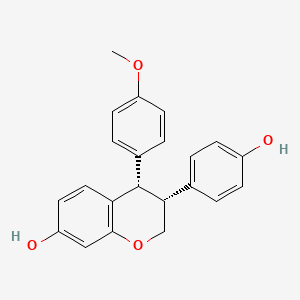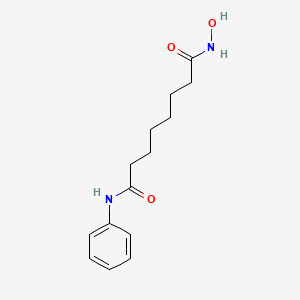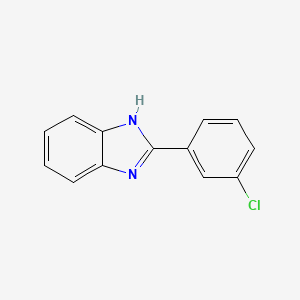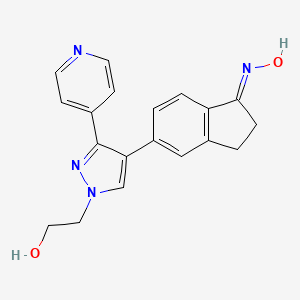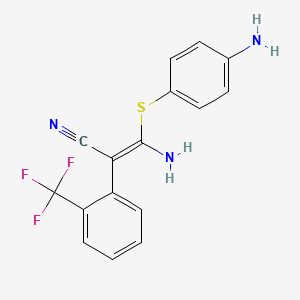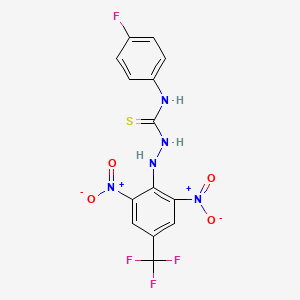
kobe2602
Overview
Description
Kobe2602 is a small-molecule inhibitor that targets the interaction between Ras and Raf proteins. It is known for its ability to inhibit the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki value of 149 μM . This compound has shown significant antitumor activity and is used primarily in scientific research for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kobe2602 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is supplied as a powder with a purity of ≥ 98% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories and supplied by chemical companies for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Kobe2602 undergoes various chemical reactions, including:
Inhibition of Ras-Raf Binding: This compound inhibits the binding of H-Ras·GTP to c-Raf-1 RBD.
Phosphorylation Inhibition: It efficiently inhibits the phosphorylation of MEK and ERK, which are downstream kinases of Raf.
Common Reagents and Conditions
Concentration: This compound is used at concentrations ranging from 2 μM to 20 μM in cellular assays.
Solvents: It is soluble in DMSO with a maximum concentration of 39.0 mg/mL.
Major Products Formed
The primary effect of this compound is the inhibition of the Ras-Raf interaction, leading to reduced phosphorylation of downstream kinases and inhibition of cell proliferation .
Scientific Research Applications
Kobe2602 has a wide range of applications in scientific research, including:
Mechanism of Action
Kobe2602 exerts its effects by inhibiting the interaction between Ras and Raf proteins. This inhibition prevents the phosphorylation of downstream kinases such as MEK and ERK, leading to reduced cell proliferation and induction of apoptosis in transformed cells . The compound specifically targets the binding of H-Ras·GTP to c-Raf-1 RBD .
Comparison with Similar Compounds
Similar Compounds
Kobe0065: An analog of Kobe2602, also inhibits the Ras-Raf interaction and exhibits similar antitumor activity.
Embelin: Another compound that disrupts protein interactions and has shown potential in inhibiting Ebola virus replication.
Uniqueness
This compound is unique due to its specific inhibition of the Ras-Raf interaction with a relatively high Ki value of 149 μM . Its ability to inhibit downstream phosphorylation events and induce apoptosis in transformed cells makes it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N5O4S/c15-8-1-3-9(4-2-8)19-13(28)21-20-12-10(22(24)25)5-7(14(16,17)18)6-11(12)23(26)27/h1-6,20H,(H2,19,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBSITXCGPXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


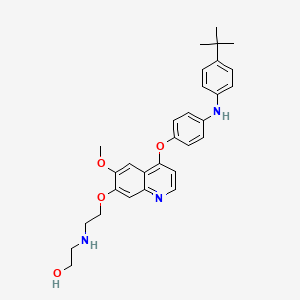
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)
